![molecular formula C10H9F3O3 B2563297 2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid CAS No. 1214361-90-6](/img/structure/B2563297.png)
2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
“2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1214361-90-6 . It has a molecular weight of 234.17 . The IUPAC name for this compound is 2-(5-methoxy-2-(trifluoromethyl)phenyl)acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid” is 1S/C10H9F3O3/c1-16-7-2-3-8(10(11,12)13)6(4-7)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid” is a solid at room temperature . It has a molecular weight of 234.17 .Scientific Research Applications
Chemical Properties and Safety Information
“2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid” is a solid compound with a molecular weight of 234.17 . It is stored in a dry room at normal temperature . The compound has a CAS Number of 1214361-90-6 . It’s important to note that this compound has certain hazard statements, including H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds like “2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Spectroscopic and Theoretical Studies
The compound has been subject to spectroscopic and theoretical studies, providing detailed insight into its electronic structure . This kind of research can help scientists understand how the compound interacts with other substances at a molecular level .
Pharmaceutical Applications
Certain pharmaceutically acceptable salts of related compounds have been identified . While not directly related to “2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid”, these findings suggest potential pharmaceutical applications for similar compounds .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution, due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
2-[5-methoxy-2-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-7-2-3-8(10(11,12)13)6(4-7)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJMIBAMJFDDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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